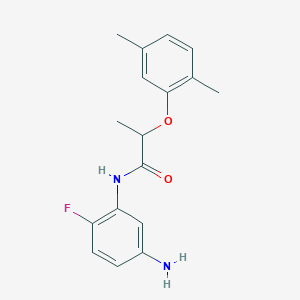
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide (NFDP) is a fluorinated amide derivative that has been widely studied in the scientific community due to its interesting chemical properties and potential applications. NFDP has been studied in the context of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, and its derivatives, have been explored for their antibacterial properties. Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and related compounds, some of which exhibited good antibacterial activity against Rhizobium radiobacter. This suggests the potential utility of these compounds in creating new antibacterial agents Tumosienė et al., 2012.
Matrix Metalloproteinase Inhibition
The inhibition of matrix metalloproteinases (MMPs) is crucial for regulating various biological processes, including tissue remodeling and inflammation. Compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, such as 6H-1,3,4-thiadiazines, have been recognized as potent inhibitors of MMPs. Schröder et al. (2001) synthesized and studied three 6H-1,3,4-thiadiazines which exhibited potent inhibitory activity against MMPs, indicating the potential of these compounds in the treatment of MMP-related diseases Schröder et al., 2001.
Crystal Structure Analysis
Understanding the crystal structure of compounds is essential for drug design and predicting biological activity. Huang Ming-zhi et al. (2005) synthesized and determined the crystal structure of a compound closely related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, which could provide insights into the design and synthesis of new drugs with improved efficacy and reduced side effects Huang Ming-zhi et al., 2005.
Fluorescent Chemosensor Development
Compounds similar to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide have been utilized in the development of fluorescent chemosensors. Kim et al. (2016) developed a chemosensor based on a compound with a similar structure, demonstrating its effectiveness in detecting and quantifying Zn2+ ions in aqueous solutions. This highlights the potential of such compounds in environmental monitoring and bioimaging Kim et al., 2016.
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-15-9-13(19)6-7-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRISIEDUGWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



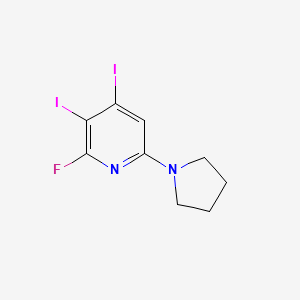
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
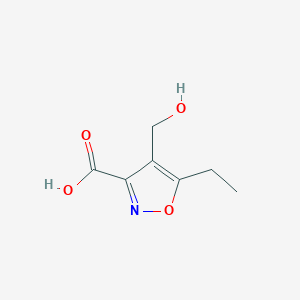
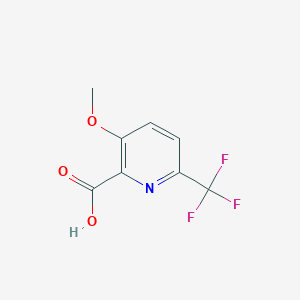
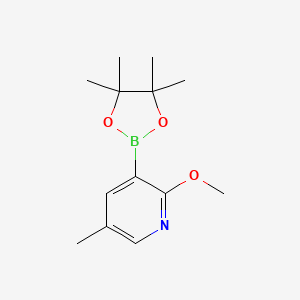
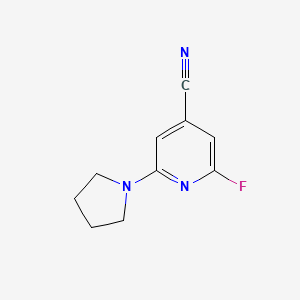
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
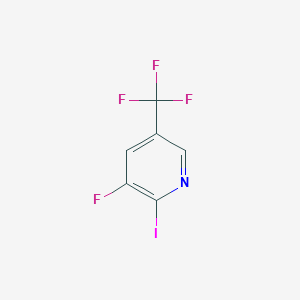
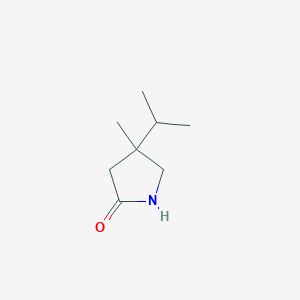
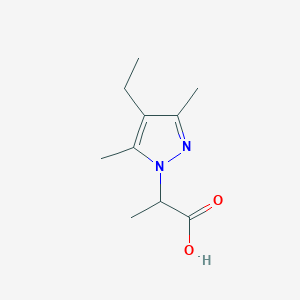
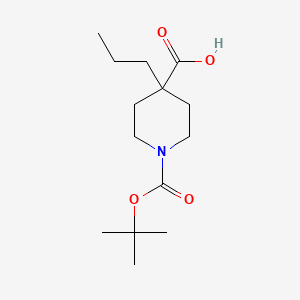
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)